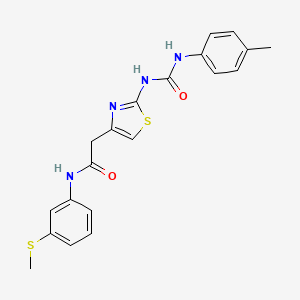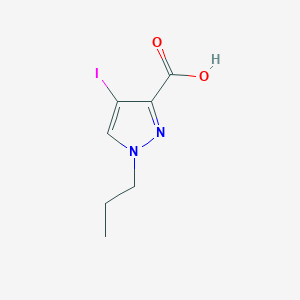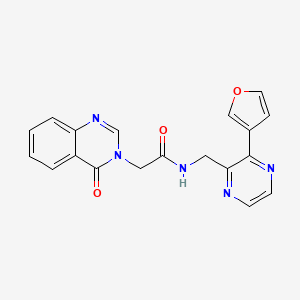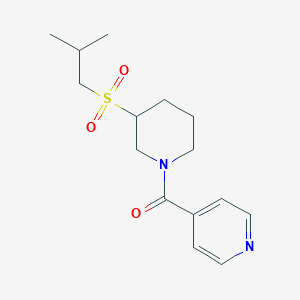![molecular formula C18H25F3N2 B2828737 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine CAS No. 2058442-63-8](/img/structure/B2828737.png)
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is bound to a phenyl group, forming a phenylpiperidine structure . This structure is found in a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperidine ring bound to a phenyl group . The empirical formula is C12H18N2, and the molecular weight is 190.28 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Piperidine derivatives have demonstrated promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit tumor growth and metastasis. The compound may contribute to cancer treatment by targeting specific pathways or cellular processes involved in malignancy .
Antiviral Applications
Viruses pose significant health challenges worldwide. Piperidine-based compounds have been investigated for their antiviral properties. They may interfere with viral replication, entry, or assembly, making them potential candidates for developing antiviral drugs. Further studies are needed to explore the specific mechanisms of action for this compound .
Antimalarial Activity
Malaria remains a global health concern. Piperidine derivatives have shown promise as antimalarial agents. They may inhibit the growth of Plasmodium parasites responsible for the disease. Researchers continue to explore their efficacy and safety in combating malaria .
Antimicrobial Effects
Piperidine derivatives exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Their mode of action may involve disrupting cell membranes or inhibiting essential enzymes. Investigating their potential as novel antibiotics is an active area of research .
Analgesic and Anti-Inflammatory Properties
Chronic pain and inflammation are prevalent health issues. Piperidine-based compounds, including the one , have been studied for their analgesic and anti-inflammatory effects. They may modulate pain receptors or suppress inflammatory pathways, offering potential therapeutic options .
Neurological Applications
The central nervous system is another target for piperidine derivatives. Researchers explore their role in neuroprotection, neurodegenerative diseases (such as Alzheimer’s), and psychiatric disorders. The compound you specified may interact with neurotransmitter systems or influence neuronal function .
Zukünftige Richtungen
Piperidine derivatives, including “1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine”, have potential for further exploration in the field of drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on optimizing the synthesis process, exploring new chemical reactions, and investigating the compound’s mechanism of action in more detail.
Eigenschaften
IUPAC Name |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2/c19-18(20,21)16-8-12-23(13-9-16)17-6-4-15(5-7-17)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAAMYKROFWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)
![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)


![N-[(4-fluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2828671.png)
![4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile](/img/structure/B2828674.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2828676.png)